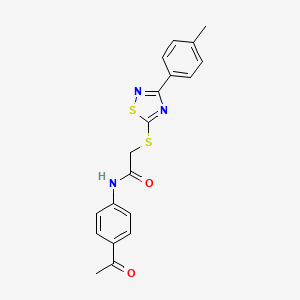

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-12-3-5-15(6-4-12)18-21-19(26-22-18)25-11-17(24)20-16-9-7-14(8-10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJPBNTVXILFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with p-tolyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol.

Acetylation: The resulting thiadiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the para position of the phenyl ring.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the acetylated thiadiazole derivative with 2-chloroacetamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Sodium methoxide, sodium ethoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds, including those similar to N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, exhibit significant antimicrobial properties. For instance, studies have shown that certain thiadiazole derivatives possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that compounds containing the thiadiazole moiety can inhibit the proliferation of various cancer cell lines. For example, derivatives have been tested against human breast adenocarcinoma (MCF7) cells and shown promising results in reducing cell viability through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study focusing on a related compound highlighted its effectiveness against multiple cancer types, with percent growth inhibitions reaching up to 86% in specific cell lines. The molecular docking studies conducted suggested strong binding interactions with target proteins involved in cancer progression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, the compound has been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Such inhibition could lead to potential applications in treating inflammatory diseases .

Summary of Applications

The following table summarizes the various applications of this compound:

| Application | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; inhibits cell wall synthesis. |

| Anticancer | Reduces viability of cancer cells; induces apoptosis; shows promise in various cancer types. |

| Anti-inflammatory | Potential 5-lipoxygenase inhibitor; may help treat inflammatory conditions. |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiadiazole ring and acetylphenyl group are believed to play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Uniqueness

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, antimicrobial effects, and other relevant pharmacological effects. The information is drawn from diverse scholarly sources to ensure a thorough understanding of its biological implications.

- Molecular Formula : CHNOS

- Molecular Weight : 441.5 g/mol

- CAS Number : 898436-11-8

Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities, linked to an acetamide moiety. This structural configuration suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity against Cancer Cell Lines

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.084 ± 0.020 |

| This compound | A549 (Lung Cancer) | 0.034 ± 0.008 |

The compound exhibited significant cytotoxicity against both MCF-7 and A549 cell lines, with IC values indicating strong potential as an anticancer agent when compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been well-documented. This compound has shown promising activity against various bacterial strains.

Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 μg/mL |

| Escherichia coli | 47.5 μg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.

- Antimicrobial Mechanism : The presence of the thiadiazole ring may disrupt bacterial cell wall synthesis or function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step procedure. For example:

- Step 1 : Condensation of p-tolylthioamide with chloroacetyl chloride in the presence of triethylamine (TEA) to form the thiadiazole core .

- Step 2 : Reaction of the intermediate with 4-acetylphenylamine under reflux in ethanol, followed by recrystallization (e.g., ethanol-DMF mixture) to improve purity .

- Optimization : Monitor reaction progress via TLC, adjust stoichiometry of chloroacetyl chloride to avoid side products, and use inert atmospheres to enhance yield .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.6 ppm, thiadiazole carbons at δ 160–170 ppm) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., S···O contacts) and dihedral angles between aromatic rings for structural validation .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] peak matching theoretical mass) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

- Methodology :

- Modify substituents : Replace the p-tolyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) groups to assess impact on bioactivity .

- Bioisosteric replacement : Substitute the thiadiazole ring with 1,3,4-triazole or oxadiazole to evaluate changes in binding affinity .

- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC values .

Q. What computational approaches are suitable for predicting binding modes and target interactions?

- Methodology :

- Molecular docking : Simulate binding to targets (e.g., EGFR, COX-2) using AutoDock Vina with crystal structures from the PDB .

- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2.0 Å over 100 ns) in GROMACS .

- QSAR modeling : Train models on datasets of analogous thiadiazole derivatives to predict ADMET properties .

Q. How can conflicting data on synthetic yields or bioactivity be resolved?

- Methodology :

- Reproducibility checks : Standardize solvent purity (e.g., anhydrous dioxane), reaction temperature (±2°C), and catalyst batch .

- Orthogonal assays : Validate bioactivity using dual methods (e.g., ATP-based viability assays alongside flow cytometry) .

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., solvent choice, pH) affecting yield or potency .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

- Methodology :

- Continuous flow chemistry : Use microreactors to control exothermic reactions and reduce byproduct formation .

- Purification : Optimize column chromatography (e.g., silica gel, gradient elution with hexane:ethyl acetate) or switch to recrystallization in ethanol/water mixtures .

- Quality control : Implement in-line FTIR or HPLC-PDA to monitor purity (>98%) during scale-up .

Safety and Handling

Q. What safety protocols are essential for handling this compound in a laboratory setting?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.